

4-Chloro-1H-pyrazole-3-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1H-pyrazole-3-carboxylic acid

Cat. No.: B179483

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure Analysis of **4-Chloro-1H-pyrazole-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid** ($C_4H_3ClN_2O_2$), a molecule of interest in medicinal chemistry and materials science. The following sections present its crystallographic data, a comparison with a structurally related compound, detailed experimental protocols, and visualizations of its experimental workflow and intermolecular interactions.

Data Presentation

The quantitative data for **4-Chloro-1H-pyrazole-3-carboxylic acid** has been determined by X-ray crystallography. A summary of the key crystallographic parameters is provided in Table 1. This data is crucial for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for **4-Chloro-1H-pyrazole-3-carboxylic acid**[1][2]

Parameter	Value
Chemical Formula	C ₄ H ₃ ClN ₂ O ₂
Formula Weight	146.53 g/mol
Crystal System	Monoclinic
Space Group	C2/c (No. 15)
a	25.4370(17) Å
b	6.9155(5) Å
c	13.0629(7) Å
β	110.558(6)°
Volume (V)	2151.6(3) Å ³
Z	16
Temperature (T)	293 K
Rgt(F)	0.0552
wRref(F ²)	0.2177

For comparative purposes, the crystallographic data of the related compound 4-Chloro-1H-pyrazole is presented in Table 2. This comparison highlights the influence of the carboxylic acid group on the crystal packing and unit cell dimensions.

Table 2: Comparative Crystal Data for 4-Chloro-1H-pyrazole[3][4][5]

Parameter	4-Chloro-1H-pyrazole-3-carboxylic acid	4-Chloro-1H-pyrazole
Chemical Formula	C ₄ H ₃ ClN ₂ O ₂	C ₃ H ₃ ClN ₂
Crystal System	Monoclinic	Orthorhombic
Space Group	C2/c	Pnma
a	25.4370(17) Å	14.9122(10) Å
b	6.9155(5) Å	17.6410(9) Å
c	13.0629(7) Å	4.9878(3) Å
β	110.558(6)°	90°
Volume (V)	2151.6(3) Å ³	1312.13(14) Å ³
Temperature (T)	293 K	170 K

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid[1]

The synthesis of the title compound begins with 1H-pyrazole-3-carboxylic acid. A solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) is prepared in acetic acid. To this solution, a chlorinating agent is added dropwise with stirring at 40°C in an oil bath over a period of 15 minutes. The reaction mixture is then stirred at 40°C for 5 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure. The resulting residue is treated with ice-water (150 ml) and filtered. The collected solid is dried to yield **4-chloro-1H-pyrazole-3-carboxylic acid** as a white solid.

Crystallization[1]

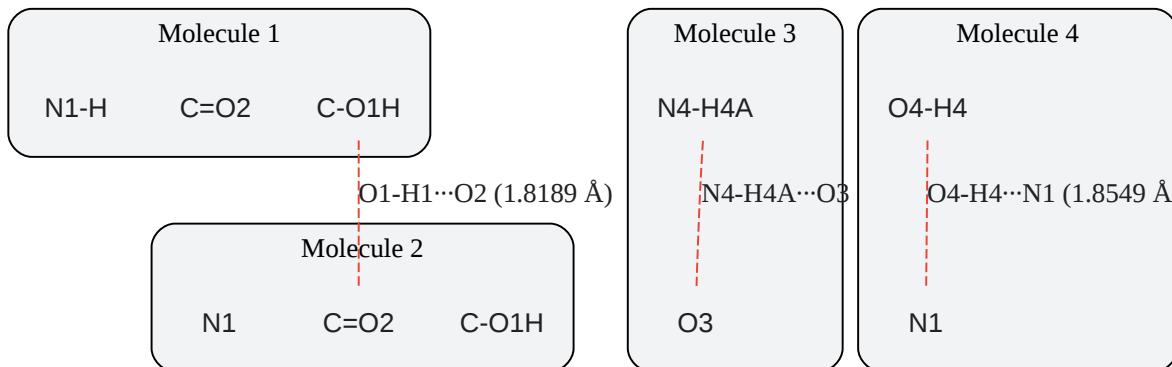
Single crystals of **4-Chloro-1H-pyrazole-3-carboxylic acid** suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixed solvent

system of ethyl acetate and methanol.

X-ray Diffraction Analysis

While a detailed experimental protocol for the X-ray diffraction is not available in the provided search results, a general procedure can be outlined. A suitable single crystal is mounted on a diffractometer. The data is collected at a specified temperature (293 K for this compound) using a specific radiation source (e.g., Mo K α). The collected data is then processed, and the structure is solved and refined using appropriate software. For 4-chloro-1H-pyrazole, data was collected at a low temperature of 170 K to prevent sublimation of the crystal when exposed to X-rays.[4][5]

Visualizations


The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the synthesis and crystal structure analysis of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

The crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid** features notable intermolecular hydrogen bonding interactions that play a crucial role in the packing of the molecules in the solid state.[1] These interactions involve the carboxylic acid and pyrazole functional groups.

[Click to download full resolution via product page](#)

Figure 2: Key intermolecular hydrogen bonding interactions in the crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. library.kab.ac.ug [library.kab.ac.ug]
- 3. researchgate.net [researchgate.net]
- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [4-Chloro-1H-pyrazole-3-carboxylic acid crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179483#4-chloro-1h-pyrazole-3-carboxylic-acid-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com